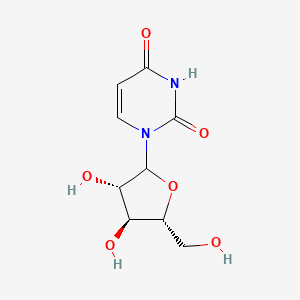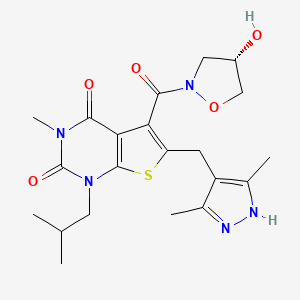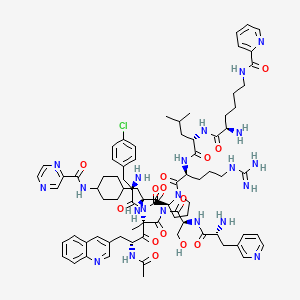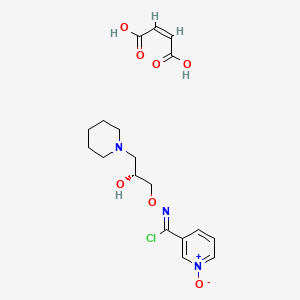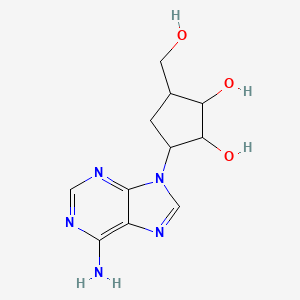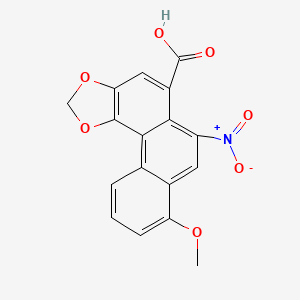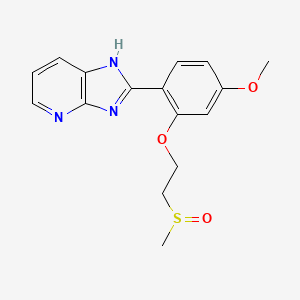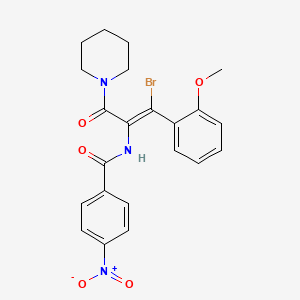
AT-130
Descripción general
Descripción
AT-130 es un derivado de fenilpropenamida conocido por su potente inhibición de la replicación del virus de la hepatitis B (VHB). Es un inhibidor no nucleósido que suprime eficazmente la síntesis de ADN viral, lo que lo convierte en un compuesto valioso en la investigación antiviral .
Aplicaciones Científicas De Investigación
AT-130 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los inhibidores no nucleósidos y sus interacciones con el ADN viral.
Biología: Se investiga por sus efectos sobre la replicación viral y los procesos celulares en células hepáticas.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de infecciones por el virus de la hepatitis B.
Industria: Se utiliza en el desarrollo de medicamentos y formulaciones antivirales .
Mecanismo De Acción
AT-130 ejerce sus efectos inhibiendo la síntesis de ADN viral en el virus de la hepatitis B. Se dirige a la enzima ADN polimerasa viral, evitando la replicación del virus. Esta inhibición se logra mediante la unión de this compound al sitio activo de la enzima, bloqueando su actividad y reduciendo la carga viral .
Análisis Bioquímico
Biochemical Properties
AT-130 plays a significant role in biochemical reactions, particularly in inhibiting HBV DNA synthesis. It exhibits a high affinity for viral DNA synthesis, with an EC50 of 0.13 μM . This compound interacts with various biomolecules, including viral DNA polymerase, but does not directly inhibit the polymerase activity. Instead, it reduces encapsidated HBV DNA and RNA levels without affecting core protein or nucleocapsid production .
Cellular Effects
This compound has profound effects on hepatoma cells, particularly HepG2 cells transduced with HBV baculovirus. It causes a dose-dependent inhibition of wild-type HBV replication, significantly reducing encapsidated HBV DNA at concentrations as low as 2.5 μM . This compound does not exhibit toxicity to HepG2 or Huh-7 cells at concentrations up to 250 μM, indicating its selective action on viral components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with viral components, leading to the inhibition of HBV DNA synthesis. This compound does not inhibit the endogenous DNA polymerase reaction directly but reduces the levels of encapsidated RNA, thereby disrupting the viral replication process . This selective inhibition is crucial for its antiviral activity without affecting host cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. This compound maintains its stability and efficacy over a 7-day period, showing consistent inhibition of HBV replication . Long-term studies indicate that this compound does not degrade rapidly, ensuring sustained antiviral activity in vitro.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits HBV replication without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity, which necessitates careful dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for viral DNA synthesis. It does not affect the host’s metabolic flux or metabolite levels significantly, ensuring that its antiviral action is specific to the viral components .
Transport and Distribution
Within cells, this compound is transported and distributed efficiently, interacting with specific transporters and binding proteins. This ensures its effective localization and accumulation in hepatoma cells, where it exerts its antiviral effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm of hepatoma cells, where it interacts with viral components. Its subcellular localization is crucial for its activity, as it targets the viral replication machinery within the cytoplasmic compartment .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
AT-130 se sintetiza a través de una serie de reacciones químicas que involucran derivados de fenilpropenamida. La ruta sintética exacta y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente. Normalmente implica el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis química a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y coherencia. El compuesto se purifica y se formula para uso en investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
AT-130 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: This compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan varios nucleófilos y electrófilos dependiendo de la sustitución deseada
Principales productos formados
Comparación Con Compuestos Similares
Compuestos similares
AT-61: Otro derivado de fenilpropenamida con propiedades antivirales similares.
Lamivudina: Un análogo de nucleósido utilizado para tratar infecciones por el virus de la hepatitis B.
Entecavir: Un potente agente antiviral utilizado en el tratamiento del virus de la hepatitis B
Singularidad de AT-130
This compound es único debido a su mecanismo de acción no nucleósido, que le permite inhibir tanto las cepas de tipo salvaje como las mutantes del virus de la hepatitis B. Esto lo convierte en una herramienta valiosa en la investigación antiviral y un posible candidato para desarrollar nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIUTYABZMBBME-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)


![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
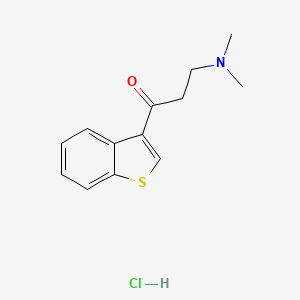

![Phenol,2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B1667585.png)
